molecular formula C20H24N2O4S B2431275 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide CAS No. 921909-18-4

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide

Cat. No. B2431275
CAS RN: 921909-18-4
M. Wt: 388.48
InChI Key: XHMUHYMFUGLWEO-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids, including compounds related to the specified chemical, demonstrating their potential for nonlinear optical (NLO) applications. This research involved spectroscopic, X-ray diffraction, and DFT studies, indicating the potential of these compounds in photonic and electronic devices (Almansour et al., 2016).

Antimicrobial and Antiproliferative Properties

  • A study by Abd El-Gilil (2019) on N-ethyl-N-methylbenzenesulfonamide derivatives, closely related to the specified chemical, revealed significant antimicrobial and cytotoxic activities. These compounds demonstrated potent effects against various human cell lines, highlighting their potential in medical applications (Abd El-Gilil, 2019).

Novel Synthesis Methods

  • Shaabani et al. (2010) developed a novel one-pot multicomponent reaction leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives. This efficient synthesis method at ambient temperature could be significant for producing various derivatives for further research (Shaabani et al., 2010).

Photophysical Properties

  • Petrovskii et al. (2017) investigated the photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a fused oxazepine derivative. This compound showed strong blue emission in dichloromethane, suggesting its use in photophysical applications (Petrovskii et al., 2017).

Anticancer Properties

  • A study on methylbenzenesulfonamide CCR5 antagonists, including derivatives similar to the specified chemical, showed potential as targeting agents in the prevention of HIV-1 infection. Their structural characterization suggested possible applications in drug development (Cheng De-ju, 2015).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-5-22-17-12-15(9-10-18(17)26-13-20(3,4)19(22)23)21-27(24,25)16-8-6-7-14(2)11-16/h6-12,21H,5,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMUHYMFUGLWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide

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